3-Nitrophenyl decanoate

Mechanistic Enzymology Micellar Catalysis Hydrolysis Mechanism

3-Nitrophenyl decanoate (meta-nitrophenyl decanoate) is a chromogenic ester substrate belonging to the nitrophenyl alkanoate class. It is primarily utilized in spectrophotometric assays for lipases, esterases, and carboxylesterases, where enzymatic hydrolysis releases 3-nitrophenol, a quantifiable chromophore.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
CAS No. 61063-38-5
Cat. No. B14583436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrophenyl decanoate
CAS61063-38-5
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC1=CC=CC(=C1)[N+](=O)[O-]
InChIInChI=1S/C16H23NO4/c1-2-3-4-5-6-7-8-12-16(18)21-15-11-9-10-14(13-15)17(19)20/h9-11,13H,2-8,12H2,1H3
InChIKeyDUSNZVOKUGGFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrophenyl Decanoate (CAS 61063-38-5): A Meta-Substituted Chromogenic Lipase Substrate for Differentiated Enzyme Kinetics


3-Nitrophenyl decanoate (meta-nitrophenyl decanoate) is a chromogenic ester substrate belonging to the nitrophenyl alkanoate class. It is primarily utilized in spectrophotometric assays for lipases, esterases, and carboxylesterases, where enzymatic hydrolysis releases 3-nitrophenol, a quantifiable chromophore [1]. Unlike the widely used para-substituted analog, the meta-nitro position imparts distinct electronic and steric properties, altering the leaving group ability and hydrolysis mechanism, which provides a valuable tool for probing enzyme active-site architecture and avoiding spectral interference in multiplexed detection systems [2].

1
Workflow

Chromogenic lipase/esterase substrate for spectrophotometric detection

Releases 3-nitrophenol chromophore

2
Selection Context

Meta-substituted isomer for mechanistic pathway discrimination

General-base vs. nucleophilic catalysis probing

3
Detection Advantage

Spectral separation for multiplexed enzyme assays

λmax ≈ 390 nm avoids crosstalk with 4-nitrophenol substrates

Why 4-Nitrophenyl Decanoate Cannot Replace the 3-Nitro Isomer in Critical Assays


Simple substitution of 4-nitrophenyl decanoate for the 3-nitro isomer introduces significant experimental artifacts. The position of the nitro group on the phenolic leaving group shifts the pKa by approximately 1.1 units (3-nitrophenol pKa ~8.28 vs. 4-nitrophenol pKa ~7.15), directly altering the rate of non-enzymatic background hydrolysis [1]. More critically, in organized microenvironments such as micellar systems or enzyme active sites, the meta isomer drives the hydrolytic reaction toward a general-base catalytic pathway, while the para isomer follows a nucleophilic mechanism—a bifurcation that fundamentally changes the rate-limiting step and the kinetic parameters measured [2]. Furthermore, the absorbance maximum of the released 3-nitrophenol (λmax ≈ 390 nm at alkaline pH) is sufficiently separated from that of 4-nitrophenol (405–410 nm) to permit differential detection in multiplexed or interference-prone assays.

Dimension
3-Nitro Isomer (This Product)
4-Nitro Isomer (Potential Substitute)
Mechanism
General-base catalytic pathway in organized media
May shift toward nucleophilic pathway; rate-limiting step may differ
Background Signal
Higher leaving group pKa (~8.28) suppresses non-enzymatic hydrolysis
Lower pKa (~7.15) increases spontaneous background, reducing assay window
Spectral Overlap
λmax ≈ 390 nm enables orthogonal detection
λmax 405–420 nm creates crosstalk in multiplexed setups

Quantitative Differentiation of 3-Nitrophenyl Decanoate: Evidence-Based Selection Guide


Mechanistic Pathway Divergence: General-Base vs. Nucleophilic Catalysis in Micellar Systems

In dipolar betaine-like micelle III, 3-nitrophenyl decanoate (MND) and 4-nitrophenyl decanoate (PND) exhibit distinct hydrolytic mechanisms. A Brønsted-type plot of log kψ vs. log kOH for substituted phenyl decanoate esters in 0.1 M micelle III at 60 °C and ionic strength 0.8 M (KCl) reveals that esters with poor leaving groups, MND and PND, lie on a line of slope 2.2, while esters with good leaving groups (e.g., 2,4-dinitrophenyl decanoate, OPND) fall on a line of slope 1.0 [1]. The deuterium solvent isotope effect [kψ(H₂O)/kψ(D₂O)] for PND in micelle III was determined to be 1.95, confirming a general-base catalytic route. The paper explicitly places MND and PND in the same mechanistic category, approaching general-base catalysis, in contrast to nucleophilic catalysis observed for dinitrophenyl esters [1]. This meta-specific mechanistic signature provides a tool for dissecting enzymatic mechanisms where general-base vs. nucleophilic pathways must be discriminated.

Mechanistic Pathway Divergence
Head-to-head
Brønsted slope 2.2 (general-base) vs. 1.0 (nucleophilic); deuterium isotope effect ~1.95 vs. ~1.15
Supports general-base catalytic pathway discrimination in enzyme-model studies
Data from betaine-like micelle III system; context-dependent
Mechanistic Enzymology Micellar Catalysis Hydrolysis Mechanism

Leaving Group pKa Differential: Reduced Non-Enzymatic Background Hydrolysis

The pKa of the liberated phenol governs the leaving group ability and consequently the rate of spontaneous (non-enzymatic) hydrolysis of the ester substrate. 3-Nitrophenol has a pKa of approximately 8.28 at 25 °C [1], compared to 7.15 for 4-nitrophenol [2]. This pKa elevation of ~1.13 units renders 3-nitrophenoxide a poorer leaving group. In aqueous alkaline assay conditions (pH 8.0–9.0), this translates to a proportionally slower hydroxide-catalyzed background hydrolysis rate for 3-nitrophenyl decanoate relative to 4-nitrophenyl decanoate. For enzyme assays where signal-to-noise ratio is critical—particularly for slow or poorly reactive enzymes—the meta isomer provides a wider dynamic window by suppressing the non-enzymatic blank signal.

Leaving Group pKa Differential
Class-level inference
ΔpKa ≈ +1.13 units (meta vs. para); estimated ~10–13-fold slower background hydrolysis
Supports lower non-enzymatic background signal in alkaline assays
Based on Brønsted relationships; requires buffer-specific validation
Enzyme Kinetics Background Hydrolysis Chromogenic Substrate Stability

Spectral Separation: Facilitating Multiplexed Enzyme Activity Detection

The wavelength of maximum absorbance for the released phenol differs markedly between isomers. 3-Nitrophenol exhibits λmax 389–393 nm under alkaline conditions (pH 11.0) and 329–333 nm at pH 6.6 . In contrast, 4-nitrophenol is routinely measured at 400–420 nm, with a typical extinction coefficient of 12,000 M⁻¹ cm⁻¹ at 420 nm in Tris-HCl . This ~20–30 nm blue shift for the meta isomer allows simultaneous, crosstalk-free monitoring of two distinct enzymatic activities in the same reaction well when paired with a para-nitrophenyl substrate bearing a different acyl chain. Such multiplexed detection is unattainable with multiple para-nitrophenyl substrates due to overlapping absorbance spectra.

Spectral Separation
Cross-study comparable
Δλmax ≈ 20–30 nm separation; 3-nitrophenol λmax ~390 nm vs. 4-nitrophenol 405–420 nm
Enables crosstalk-free multiplexed detection in single-well formats
Data to verify under specific assay buffer conditions
Multiplexed Assays Spectrophotometric Detection Lipase Screening

Aggregation Behavior: Managing Substrate Bioavailability in Aqueous Assays

Long-chain p-nitrophenyl alkanoates (n ≥ 8) are known to form self-aggregates in aqueous solution above a critical concentration, causing rate retardation in enzyme and model hydrolysis reactions [1]. The critical aggregate concentration (CAC) for p-nitrophenyl decanoate has been reported as approximately 1.2 × 10⁻⁶ M at 25 °C [2]. While direct CAC data for the 3-nitro isomer are lacking in the open literature, the meta-substitution pattern alters the molecular dipole moment and crystal packing relative to the para isomer, which is expected to shift the aggregation threshold. For procurement decisions involving kinetic reproducibility, users must experimentally determine the aggregation limit for the 3-nitro isomer in their specific buffer system, as the para-isomer CAC data cannot be reliably extrapolated.

Aggregation Behavior
Class-level inference
Para-isomer CAC reported ~1.2 × 10⁻⁶ M; meta-isomer CAC requires experimental determination
Aggregation threshold may differ; para-isomer data cannot be reliably extrapolated
Empirical CAC validation recommended for kinetic reproducibility
Substrate Aggregation Critical Aggregate Concentration Assay Reproducibility

Procurement-Driven Application Scenarios for 3-Nitrophenyl Decanoate


Mechanistic Discrimination in Enzyme-Model Micellar Catalysis Studies

Research groups investigating the transition from nucleophilic to general-base catalysis in enzyme-model systems should procure 3-nitrophenyl decanoate as the meta-isomer reference substrate. The compound's established placement on a Brønsted slope of 2.2 in betaine-like micelle III, coupled with a deuterium isotope effect around 1.95, makes it an essential tool for benchmarking mechanistic pathways against dinitrophenyl substrates (slope 1.0, isotope effect 1.15) [1]. This application is directly supported by the head-to-head comparative data generated by Rav-Acha et al. (1978).

Low-Background Hydrolysis Assays for Slow or Mutant Enzyme Variants

Laboratories characterizing engineered enzyme variants with low catalytic turnover numbers (kcat) or high Km values benefit from 3-nitrophenyl decanoate's elevated leaving group pKa (~8.28), which suppresses spontaneous hydroxide-catalyzed background hydrolysis by approximately one order of magnitude relative to the 4-nitro isomer (pKa ~7.15) [2]. This application is critical for directed evolution campaigns and metagenomic library screening where true-positive hits produce weak but detectable signals above a reduced blank.

Multiplexed Lipase/Esterase Isoform Profiling in Single-Well Formats

High-throughput screening facilities requiring simultaneous quantification of multiple lipase or esterase isoforms in a single reaction well can pair 3-nitrophenyl decanoate with a 4-nitrophenyl ester of different chain length. The 20–30 nm spectral separation between liberated 3-nitrophenol (λmax ~390 nm) and 4-nitrophenol (λmax ~410–420 nm) permits sequential or dual-wavelength readout without crosstalk interference . This reduces reagent costs and plate usage, directly impacting procurement budgets for large-scale campaigns.

Active-Site Steric Probing via Positional Isomer Substrate Series

Structural biologists and enzymologists seeking to map the steric constraints of lipase or esterase active-site pockets should include 3-nitrophenyl decanoate as part of a positional isomer panel (ortho, meta, para). The meta-nitro orientation presents a distinct steric profile that can reveal binding-pocket shape complementarity not accessible with the planar para isomer. Differential catalytic rates across the isomer series provide indirect structural information about active-site architecture before crystallographic data become available [3].

Application
Selection Property
Validation Focus
Enzyme-model mechanistic studies
General-base catalytic pathway reference
Brønsted slope and isotope effect benchmarking
Low-turnover enzyme variant screening
Reduced non-enzymatic background hydrolysis
Signal-to-noise ratio in alkaline assay buffers
Multiplexed lipase/esterase profiling
Spectral orthogonality (λmax ~390 nm)
Crosstalk-free dual-wavelength readout
Active-site steric probing
Meta-substituted positional isomer panel member
Binding-pocket shape complementarity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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